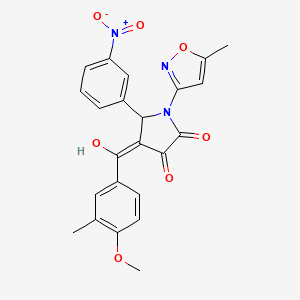

3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core with four distinct substituents:

- 4-(4-Methoxy-3-Methylbenzoyl): A substituted benzoyl group contributing to lipophilicity and π-π stacking interactions.

- 1-(5-Methylisoxazol-3-yl): A heterocyclic moiety that may improve solubility and serve as a hydrogen-bond acceptor.

- 5-(3-Nitrophenyl): A strong electron-withdrawing group that influences electronic properties and binding affinity.

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O7/c1-12-9-15(7-8-17(12)32-3)21(27)19-20(14-5-4-6-16(11-14)26(30)31)25(23(29)22(19)28)18-10-13(2)33-24-18/h4-11,20,27H,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEHDASLHVGOOC-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C23H20N2O5

- Molecular Weight : 404.422 g/mol

- IUPAC Name : (4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione

This compound features a pyrrole ring structure, which is often associated with various pharmacological activities.

Antitumor Activity

Research has indicated that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, the antiproliferative activity was assessed against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values indicating effective inhibition at low micromolar concentrations.

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 3.1 | Doxorubicin | 0.5 |

| HCT116 | 4.0 | Etoposide | 1.0 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. This is mediated through the activation of caspase pathways and the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.

Antioxidant Activity

In addition to its antitumor effects, the compound has demonstrated notable antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related cellular damage.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties attributed to this compound. Specifically, it has been shown to inhibit glutamate-induced neurotoxicity in neuronal cell cultures, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on NMRI mice evaluated the antitumor efficacy of the compound using a xenograft model. Mice were treated with various doses of the compound, leading to significant tumor size reduction compared to control groups. The LD50 was determined to be approximately 170 mg/kg, indicating a favorable safety profile for further development.

Study 2: Neuroprotection in vitro

In vitro experiments using primary neuronal cultures showed that treatment with the compound significantly reduced cell death induced by glutamate exposure. The protective effect was quantified through MTT assays and confirmed by flow cytometry analysis, demonstrating a decrease in apoptotic markers.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Key Observations:

Aroyl Group Variations: The 4-methoxy-3-methylbenzoyl group in the target compound balances lipophilicity and steric effects, unlike the 4-methylbenzoyl in compounds 23 and 25, which lacks methoxy’s polar contribution .

Heterocyclic Substituents :

- The 5-methylisoxazol-3-yl group in the target compound offers a compact heterocycle with moderate polarity, contrasting with the pyridinylmethyl group in –12, which may enhance solubility but increase metabolic vulnerability .

Phenyl Ring Modifications: 3-Nitrophenyl (target and ) provides strong electron-withdrawing effects, favoring interactions with positively charged enzymatic pockets. Trifluoromethoxy/trifluoromethyl groups () enhance stability and logP but may reduce aqueous solubility .

Key Findings:

- Lower Yields in compounds with trifluoromethyl (25: 9%) vs. trifluoromethoxy (23: 32%) suggest steric/electronic challenges in introducing CF3 groups .

- Higher Melting Points correlate with increased molecular symmetry and hydrogen-bonding capacity (e.g., compound 23 vs. 25) .

- The target compound’s 3-nitrophenyl group may lower synthetic yields compared to methoxy or methyl substituents due to nitro’s reactivity .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups :

- Nitro (target) and trifluoromethyl (25) groups enhance binding to targets like kinases or nitroreductases but may increase cytotoxicity .

- Methoxy (target) balances lipophilicity and polarity, improving membrane penetration compared to benzyloxy () .

Heterocyclic Influence :

Steric Effects :

- Bulky groups (e.g., isopropoxy in ) reduce binding affinity in sterically constrained active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.